molecular formula C17H19ClN4O3 B2819719 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide CAS No. 2034530-16-8

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2819719
CAS No.: 2034530-16-8
M. Wt: 362.81
InChI Key: YJBHCWQZHFQNLP-UHFFFAOYSA-N
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Description

3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring, a chloropyrimidine moiety, and a methoxyphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones under acidic or basic conditions.

    Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a chlorinating agent like phosphorus oxychloride (POCl3).

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate aryl halides and palladium catalysts.

    Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chloropyrimidine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while nucleophilic substitution of the chloropyrimidine moiety can produce a variety of substituted pyrimidines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific biological pathways or receptors.

    Industry: The compound’s unique structural features may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or G-protein coupled receptors, with the compound binding to these targets and altering their function through inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • 3-((5-bromopyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide
  • 3-((5-fluoropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide
  • 3-((5-methylpyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide

Uniqueness

Compared to similar compounds, 3-((5-chloropyrimidin-2-yl)oxy)-N-(4-methoxyphenyl)piperidine-1-carboxamide may exhibit unique properties due to the presence of the chlorine atom in the pyrimidine ring

Properties

IUPAC Name

3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3/c1-24-14-6-4-13(5-7-14)21-17(23)22-8-2-3-15(11-22)25-16-19-9-12(18)10-20-16/h4-7,9-10,15H,2-3,8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBHCWQZHFQNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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